Differential Species Selectivity: 25-Fold Preference for M. tuberculosis Over S. pombe Lumazine Synthase
S.pombe lumazine synthase-IN-1 (compound 21 in the original study) displays pronounced species-dependent inhibition, with a Ki of 243 ± 57 μM for Schizosaccharomyces pombe lumazine synthase versus 9.6 ± 4.5 μM for Mycobacterium tuberculosis lumazine synthase [1]. This 25-fold difference in affinity is not observed for many other lumazine synthase inhibitors; for example, the ribityl-containing compound 14 inhibits S. pombe lumazine synthase with a Ki of 2.0 μM and M. tuberculosis lumazine synthase with a Ki of 11 μM—a difference of only 5.5-fold [2].
| Evidence Dimension | Ki (inhibition constant) |
|---|---|
| Target Compound Data | S. pombe LS: 243 ± 57 μM; M. tuberculosis LS: 9.6 ± 4.5 μM |
| Comparator Or Baseline | Compound 14: S. pombe LS Ki = 2.0 μM; M. tuberculosis LS Ki = 11 μM |
| Quantified Difference | Target compound shows 25-fold selectivity for M. tuberculosis over S. pombe; comparator shows 5.5-fold selectivity |
| Conditions | In vitro enzyme inhibition assay using recombinant lumazine synthases; substrate concentrations and buffer conditions as described in Talukdar et al. (2009) and Chen et al. (2007) |
Why This Matters
For researchers studying species-specific riboflavin biosynthesis or validating M. tuberculosis lumazine synthase as a drug target, this compound provides a unique tool with a well-characterized selectivity window that more potent, less discriminatory inhibitors cannot replicate.
- [1] Talukdar, A., Breen, M., Bacher, A., Illarionov, B., Fischer, M., Georg, G., Ye, Q.-Z., & Cushman, M. (2009). Discovery and Development of a Small Molecule Library with Lumazine Synthase Inhibitory Activity. The Journal of Organic Chemistry, 74(15), 5123–5134. View Source
- [2] Chen, J., Sambaiah, T., Illarionov, B., Fischer, M., Bacher, A., & Cushman, M. (2007). Synthesis and Enzyme Inhibitory Activity of the S-Nucleoside Analogue of the Ribitylaminopyrimidine Substrate of Lumazine Synthase and Product of Riboflavin Synthase. The Journal of Organic Chemistry, 72(19), 7167–7175. View Source
